N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-16-8-4-5-9-17(16)26-12-18(24)23-21-11-14-10-13-6-2-3-7-15(13)22-19(14)20/h2-11H,12H2,1H3,(H,23,24)/b21-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDADOYYXGOBDKU-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(2-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
- Antimicrobial Activity : Studies have shown that derivatives of quinoline, including this compound, possess significant antimicrobial properties. They are effective against various bacterial strains, including resistant strains, making them valuable in the fight against antibiotic resistance .
- Anticancer Properties : Quinoline derivatives have been studied for their anticancer potential. The specific structure of N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide suggests it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines, which are often implicated in chronic inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 2-chloroquinoline derivatives and acetohydrazide under controlled conditions.
Synthesis Steps :
- Preparation of Reactants : The starting materials include 2-chloroquinoline and 2-(2-methoxyphenoxy)acetohydrazide.
- Reaction Conditions : The reaction is usually conducted in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.
- Purification : The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Potential Therapeutic Uses
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Antimicrobial Agents : With rising antibiotic resistance, compounds like this could serve as lead compounds for developing new antimicrobial agents targeting resistant bacterial strains.
- Cancer Therapy : Its anticancer properties make it a candidate for further investigation as a chemotherapeutic agent, particularly in targeting specific cancer types where quinoline derivatives have shown efficacy.
- Anti-inflammatory Drugs : The potential to modulate inflammatory responses opens avenues for developing treatments for diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of quinoline derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Electronic Features
Biological Activity
N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation reaction between 2-chloroquinoline derivatives and 2-(2-methoxyphenoxy)acetohydrazide. The process can be optimized through various reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The evaluation of its anticancer activity was conducted using several in vitro assays, including:
- MTT Assay : This assay demonstrated a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory effects. In vitro studies have revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the downregulation of NF-κB signaling pathways, which are critical in mediating inflammatory responses .
The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:
- Quinoline Moiety : Known for its ability to intercalate DNA, potentially leading to inhibition of DNA replication in cancer cells.
- Hydrazone Linkage : This functional group is associated with various biological activities, including antimicrobial and anticancer effects.
Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers evaluated the anticancer efficacy of this compound against multiple cancer types. The study utilized both in vitro and in vivo models, confirming significant tumor reduction in xenograft models treated with the compound compared to controls .
Study 2: Anti-inflammatory Properties
A study examining the anti-inflammatory properties highlighted that treatment with this compound resulted in a marked reduction of edema in a carrageenan-induced paw edema model in rats. Histological analysis indicated decreased leukocyte infiltration and tissue damage, supporting its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide with high purity?
Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction. Key steps include:
- Reacting 2-(2-methoxyphenoxy)acetohydrazide with 2-chloroquinoline-3-carbaldehyde in a 1:1 methanol/chloroform mixture under reflux with catalytic acetic acid (0.05 mL) for 5–6 hours .
- Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane, 3:7) to confirm completion .
- Recrystallization from methanol or ethanol yields pure product (typical yields >85%). Ensure anhydrous conditions to avoid hydrolysis of the imine bond.
Basic: Which analytical techniques are critical for structural confirmation and E-configuration validation?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR : Confirm hydrazide NH (δ 10.5–11.5 ppm) and imine proton (δ 8.2–8.5 ppm, singlet). Aromatic protons from quinoline and methoxyphenoxy groups appear as distinct multiplets .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns.
- Single-Crystal X-ray Diffraction : Definitive proof of E-configuration and molecular geometry (e.g., torsion angles between quinoline and methoxyphenoxy groups) .
- FT-IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
Intermediate: How can researchers design in vitro assays to evaluate biological activity against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target Selection : Prioritize enzymes with structural homology to known hydrazide targets (e.g., carbonic anhydrase, acetylcholinesterase) .
- Protocol : Use a microplate reader to monitor enzyme activity (e.g., hydrolysis of p-nitrophenyl acetate for esterases) with varying compound concentrations (1–100 µM). Include controls (e.g., acetazolamide for carbonic anhydrase) .
- Data Analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism).
Advanced: What computational strategies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Maestro to dock the compound into target active sites (e.g., PDB: 1MXZ for quinoline-binding proteins).
- Key parameters: Grid box centered on catalytic residues, exhaustiveness = 100 .
- Molecular Dynamics (MD) Simulations :
- Binding Free Energy Calculations :
Advanced: How should researchers resolve contradictions in observed bioactivity across studies?
Methodological Answer:
- Purity Verification :
- Perform HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., hydrolyzed hydrazide) may skew activity .
- Assay Standardization :
- Replicate assays under identical conditions (pH, temperature, co-solvents). Use internal standards (e.g., known inhibitors) to calibrate results .
- Target Profiling :
Advanced: What strategies optimize the synthetic route for scalability and reduced by-products?
Methodological Answer:
- Catalyst Screening :
- Test Lewis acids (e.g., ZnCl₂, MgSO₄) to accelerate imine formation and minimize side reactions .
- Solvent Optimization :
- Replace methanol/chloroform with greener solvents (e.g., ethanol/ethyl acetate) while maintaining yield .
- Flow Chemistry :
- Implement continuous-flow reactors for precise temperature control and faster reaction times (residence time: 30–60 minutes) .
Advanced: How to synthesize derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Variation of Substituents :
- Replace 2-chloroquinoline with 8-hydroxyquinoline or 4-methylquinoline to assess electronic effects .
- Modify the methoxyphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups .
- Parallel Synthesis :
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
Methodological Answer:
- Crystal Growth :
- Use slow evaporation (ether diffusion into a DMF solution) to obtain high-quality single crystals .
- Disorder Handling :
- Address positional disorder in the methoxyphenoxy group via SHELXL refinement with restraints .
- Data Collection :
- Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å) to resolve weak C–Cl scattering .
Advanced: How to assess metabolic stability and toxicity in preclinical models?
Methodological Answer:
- Hepatic Microsome Assays :
- Incubate compound (10 µM) with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
- In Vivo Toxicity:
- Administer graded doses (10–100 mg/kg) to Wistar rats for 28 days. Assess serum ALT/AST levels and histopathology .
Advanced: What spectroscopic techniques detect degradation products under stress conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
